

Unveiling the Solid State Architecture of 2-Pyrimidinecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyrimidinecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-pyrimidinecarboxylic acid**, a molecule of significant interest in pharmaceutical and materials science. By understanding its solid-state architecture, researchers can gain insights into its physicochemical properties, crucial for drug design, polymorphism screening, and formulation development. This document summarizes key crystallographic data, details experimental protocols for its structural determination, and visualizes the intricate network of intermolecular interactions that govern its crystalline form.

Crystallographic Data Summary

The crystal structure of **2-pyrimidinecarboxylic acid** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These data provide a quantitative description of the unit cell, symmetry, and atomic arrangement within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for **2-Pyrimidinecarboxylic Acid**

Parameter	Value
Empirical Formula	C ₅ H ₄ N ₂ O ₂
Formula Weight	124.10
Temperature	293(2) K
Wavelength	1.54178 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	7.989(2) Å
b	6.303(2) Å
c	11.234(3) Å
α	90°
β	108.98(3)°
γ	90°
Volume	534.9(3) Å ³
Z	4
Calculated Density	1.542 Mg/m ³

Table 2: Selected Bond Lengths (Å)

Bond	Length
O1 - C5	1.315(3)
O2 - C5	1.216(3)
N1 - C2	1.336(3)
N1 - C6	1.338(3)
N3 - C2	1.329(3)
N3 - C4	1.335(3)
C2 - C5	1.503(3)
C4 - C6	1.378(4)

Table 3: Selected Bond Angles (°)

Atoms	Angle
O2 - C5 - O1	124.0(2)
O2 - C5 - C2	122.1(2)
O1 - C5 - C2	113.9(2)
N3 - C2 - N1	125.9(2)
N3 - C2 - C5	116.6(2)
N1 - C2 - C5	117.5(2)
C2 - N1 - C6	116.0(2)
C2 - N3 - C4	116.1(2)

Experimental Protocols

The determination of the crystal structure of **2-pyrimidinecarboxylic acid** involves a multi-step process, from the synthesis of the material to the final analysis of the diffraction data.

Synthesis and Crystallization

A common method for the synthesis of **2-pyrimidinecarboxylic acid** involves the hydrolysis of 2-cyanopyrimidine.

Synthesis of **2-Pyrimidinecarboxylic Acid**:

- 2-cyanopyrimidine is dissolved in an aqueous solution of a strong base, such as sodium hydroxide.
- The mixture is heated under reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylate.
- After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
- The resulting precipitate of **2-pyrimidinecarboxylic acid** is collected by filtration, washed with cold water, and dried.

Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent.

- The synthesized **2-pyrimidinecarboxylic acid** is dissolved in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.
- The solution is filtered to remove any insoluble impurities.
- The clear filtrate is allowed to cool slowly to room temperature.
- The container is then loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.
- Colorless, well-formed crystals are harvested for analysis.

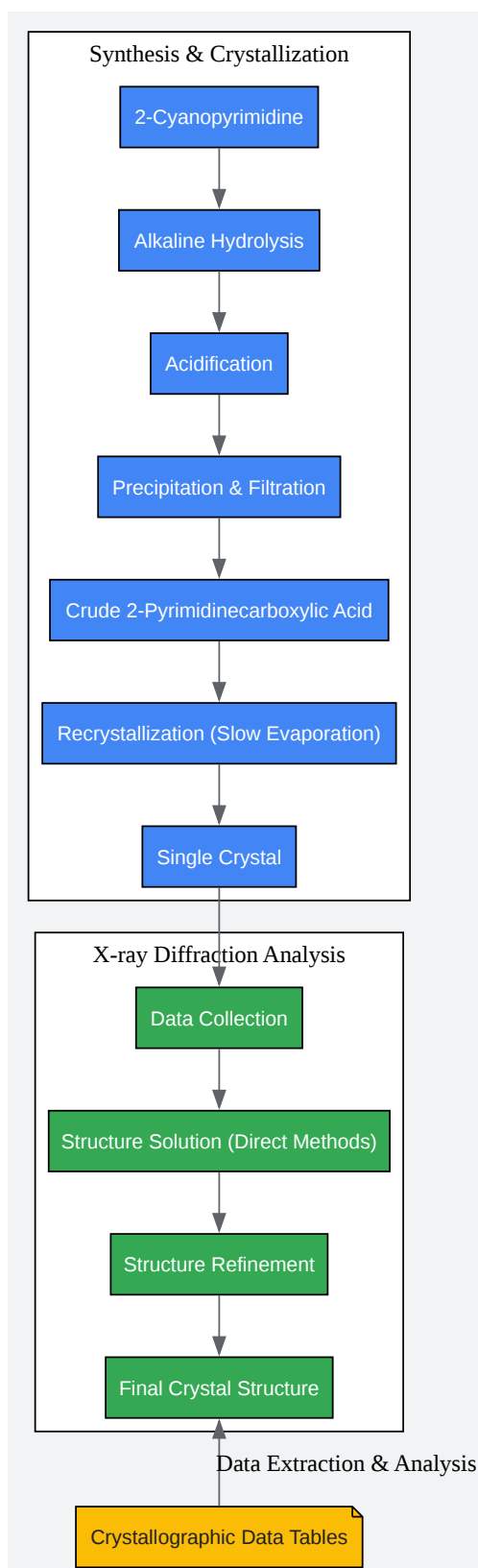
X-ray Data Collection and Structure Solution

- A suitable single crystal is mounted on a goniometer head of a diffractometer.

- The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.
- X-ray diffraction data are collected using monochromatic radiation (e.g., Cu K α , λ = 1.54178 Å).
- The collected diffraction intensities are processed, and corrections for Lorentz and polarization effects are applied.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

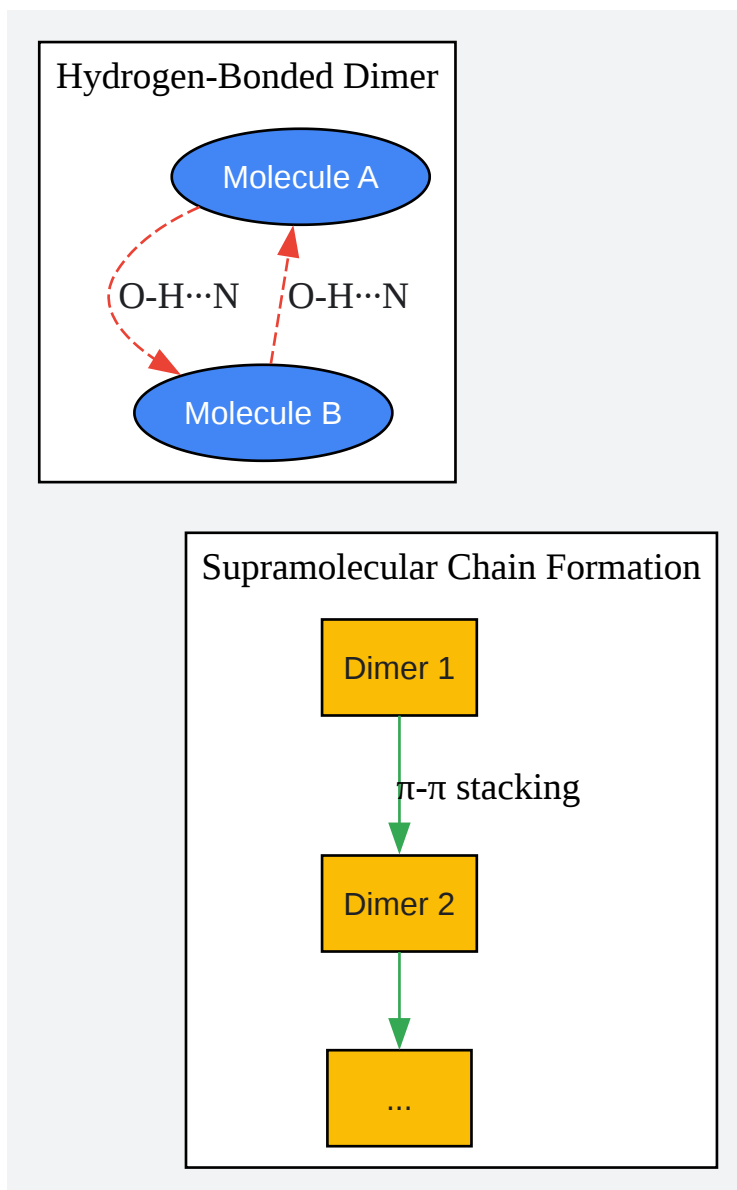
The following diagrams illustrate the experimental workflow and the key intermolecular interactions that define the crystal structure of **2-pyrimidinecarboxylic acid**.



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Experimental Workflow for Crystal Structure Analysis

The crystal packing of **2-pyrimidinecarboxylic acid** is dominated by a robust hydrogen-bonding network. The carboxylic acid group and the nitrogen atoms of the pyrimidine ring act as hydrogen bond donors and acceptors, respectively, leading to the formation of a well-defined supramolecular assembly.



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